4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is a type of Schiff base, which is typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a chlorophenyl group and a phenolic hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-chloroaniline in the presence of an acid catalyst. The reaction is carried out in an ethanol solution, where the aldehyde and amine are mixed and heated under reflux conditions for several hours. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions through its imine and phenolic groups. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(4-bromophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVTUHAWRXHJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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